molecular formula C13H11N3 B11792073 5-Methyl-6-(phenylamino)nicotinonitrile

5-Methyl-6-(phenylamino)nicotinonitrile

Cat. No.: B11792073
M. Wt: 209.25 g/mol
InChI Key: JQBCLVCSRDAIGI-UHFFFAOYSA-N
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Description

5-Methyl-6-(phenylamino)nicotinonitrile is a nicotinonitrile derivative characterized by a methyl group at the 5-position and a phenylamino substituent at the 6-position of the pyridine ring. Nicotinonitrile derivatives are widely explored in medicinal chemistry due to their versatility in forming pharmacophores for anticancer, antimicrobial, and antioxidant applications .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-anilino-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3,(H,15,16)

InChI Key

JQBCLVCSRDAIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(phenylamino)nicotinonitrile typically involves the condensation of 3-cyano-2-methylpyridine with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the aniline on the cyano group, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of 5-Methyl-6-(phenylamino)nicotinonitrile may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions may be optimized to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(phenylamino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-6-(phenylamino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(phenylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and bromine (e.g., in ) increase electrophilicity, enhancing receptor binding. Methyl and phenylamino groups (as in the target compound) may improve solubility and hydrogen-bond interactions.
  • Aromatic vs. Aliphatic Substituents: Phenylamino (target compound) and naphthyl groups () favor interactions with aromatic residues in enzymes, while aliphatic chains (e.g., methylthio in ) enhance membrane permeability.

Pharmacological Activity Comparison

Nicotinonitrile derivatives exhibit diverse biological activities depending on their substituents:

Anticancer Activity

  • Diaryl-3-cyano-1H-pyridinones: Compounds like 2a–15d showed potent activity against breast cancer (MCF-7) via inhibition of kinase pathways. QSAR models indicated that electron-withdrawing groups (e.g., Cl, NO₂) correlate with higher binding energies .
  • 1,4-Dihydropyridines (DHPs) : Derivatives with mercaptoimidazolyl groups (e.g., A1–A6) demonstrated IC₅₀ values <10 µM against MCF-5. DFT studies linked bioactivity to low LUMO energy and high polarizability .
  • Target Compound Potential: The phenylamino group may mimic tyrosine kinase inhibitors (e.g., imatinib), suggesting possible anticancer utility, though experimental validation is needed.

Antimicrobial Activity

  • Thioether and Glycoside Derivatives : Compounds 5a–5c () and 5b,c () showed broad-spectrum antimicrobial activity, with MIC values <25 µg/mL against Staphylococcus aureus.
  • Hydrazide-Hydrazone Derivatives : Derivatives like 8a–d exhibited antifungal activity against Candida albicans due to imine and thiol groups .

Antioxidant Activity

Nicotinonitrile hybrids (e.g., hydroxyl-substituted analogs in ) scavenged free radicals (IC₅₀ ~50 µM) by donating electrons via the nitrile and aromatic systems. The target compound’s phenylamino group may enhance radical stabilization .

Computational Predictions

  • QSAR Models: Electron-withdrawing substituents (e.g., NO₂, Cl) in lowered LUMO energy, enhancing bioactivity.
  • Docking Studies: Analogs with planar structures (e.g., naphthyl in ) showed stronger binding to MCF-7 receptors (ΔG < -9 kcal/mol). The phenylamino group’s flexibility may require conformational optimization .

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